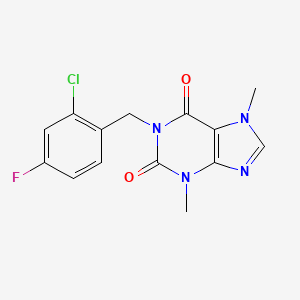
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CFP or CFP-10, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and has been found to possess a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have a range of potential therapeutic applications, including as an anticancer agent, an antiviral agent, and a neuroprotective agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. Additionally, this compound has been found to have antiviral activity against hepatitis B virus and herpes simplex virus. Furthermore, this compound has been shown to protect against neurotoxicity induced by glutamate and oxidative stress.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair in cancer cells. Additionally, this compound has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, this compound has been shown to modulate the expression of various genes involved in cell proliferation, survival, and differentiation. Furthermore, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit the growth of various cancer cell lines. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including the optimization of its synthesis method to improve yield and purity, the exploration of its potential as a therapeutic agent for various diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2-chloro-4-fluorobenzylamine with 3,7-dimethylxanthine in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high purity. This method has been reported to yield this compound with a purity of over 99%.
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O2/c1-18-7-17-12-11(18)13(21)20(14(22)19(12)2)6-8-3-4-9(16)5-10(8)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKWKOCYXPBRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

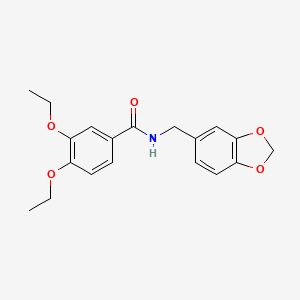
![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)

![3-[2-(4-chloro-3-ethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5808373.png)
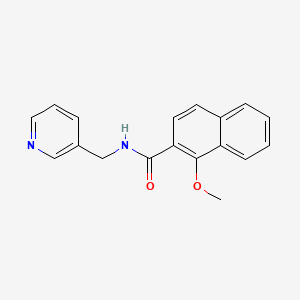

![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)
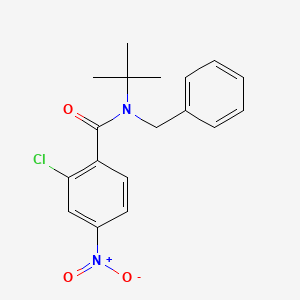
![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)
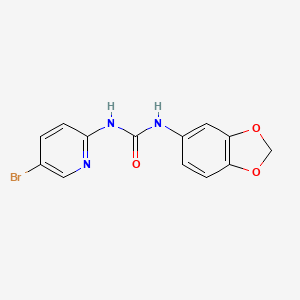
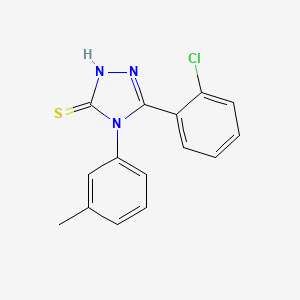
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5808408.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5808417.png)